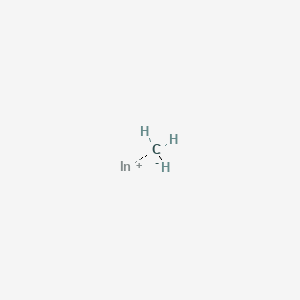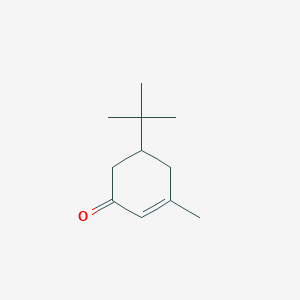![molecular formula C14H20 B14290919 Dispiro[2.2.6~6~.2~3~]tetradeca-4,13-diene CAS No. 116059-93-9](/img/structure/B14290919.png)
Dispiro[2.2.6~6~.2~3~]tetradeca-4,13-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dispiro[226~6~2~3~]tetradeca-4,13-diene is a unique organic compound characterized by its dispiro structure, which includes two spiro-connected cyclohexane rings and a diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.2.6~6~.2~3~]tetradeca-4,13-diene typically involves cycloaddition reactions. One common method is the thermal cycloaddition of dispiro[2.2.2.2]deca-4,9-diene to isolated carbon-carbon multiple bonds . This reaction proceeds in two different modes, giving dispiro[2.2.4.2]dodeca-4,11-diene and tricyclo[6.4.0.03,6]dodeca-2,7-diene derivatives . The reaction conditions often involve elevated temperatures and specific solvents to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve similar cycloaddition techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial methods are less documented but likely follow similar principles as laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
Dispiro[2.2.6~6~.2~3~]tetradeca-4,13-diene undergoes various chemical reactions, including:
Cycloaddition Reactions: As mentioned, it can participate in cycloaddition reactions to form complex cyclic structures.
Oxidation and Reduction: The diene system can undergo oxidation to form epoxides or other oxygenated derivatives.
Substitution Reactions: The spiro centers can be targets for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Cycloaddition: Reagents such as tetracyanoethylene in wet acetone are used.
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Substitution: Halogenating agents and nucleophiles are often employed.
Major Products
The major products of these reactions include various spirocyclic compounds, epoxides, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dispiro[2.2.6~6~.2~3~]tetradeca-4,13-diene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action of Dispiro[2.2.6~6~.2~3~]tetradeca-4,13-diene involves its ability to participate in cycloaddition reactions, forming stable cyclic structures. The molecular targets and pathways are primarily related to its reactivity with various electrophiles and nucleophiles, leading to the formation of complex products.
Comparison with Similar Compounds
Similar Compounds
Dispiro[2.2.2.2]deca-4,9-diene: A simpler dispiro compound with similar reactivity.
Dispiro[4.2.4.2]tetradecane: Another dispiro compound with a different ring structure.
Dispiro[4.2.5.2]pentadecane-6,10,14-trien: A sesquiterpenoid dimer with a unique hexacyclic system.
Uniqueness
Dispiro[226~6~
Properties
CAS No. |
116059-93-9 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
dispiro[2.2.66.23]tetradeca-4,13-diene |
InChI |
InChI=1S/C14H20/c1-2-4-6-13(5-3-1)7-9-14(10-8-13)11-12-14/h7-10H,1-6,11-12H2 |
InChI Key |
HDAGTCKYLWVAST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)C=CC3(CC3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


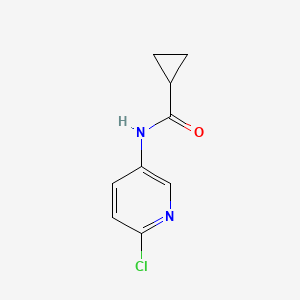
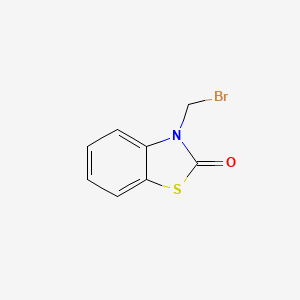
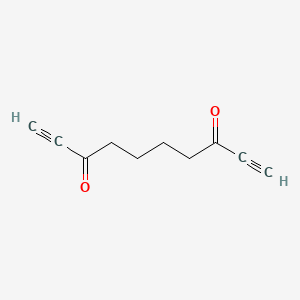
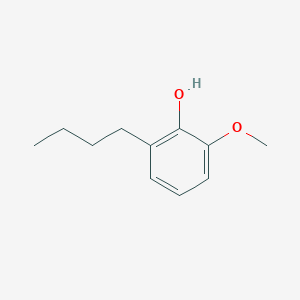
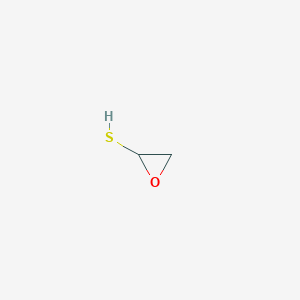
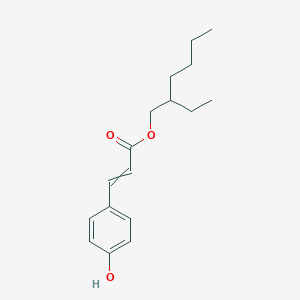
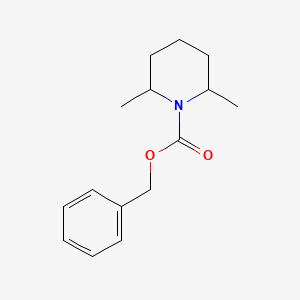

![6-Chloro-1,2-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B14290889.png)
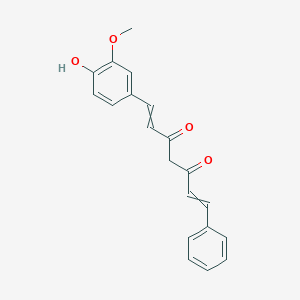
![{2-[Butyl(phenyl)amino]ethyl}phosphonic acid](/img/structure/B14290897.png)
![1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide](/img/structure/B14290899.png)
